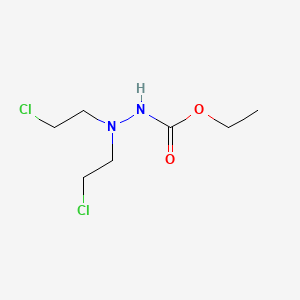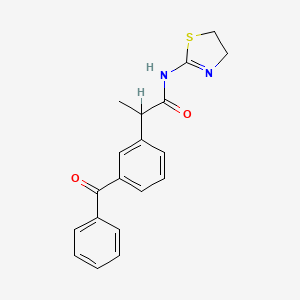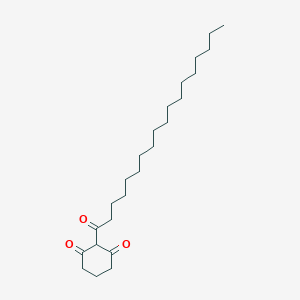
2-Octadecanoylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecanoylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. These compounds are characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions. The addition of an octadecanoyl group at the 2 position makes this compound unique. Cyclohexanediones are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanoylcyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with octadecanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecanoylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones with various functional groups.
Applications De Recherche Scientifique
2-Octadecanoylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants
Mécanisme D'action
The mechanism of action of 2-Octadecanoylcyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of essential molecules in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the death of the target organism .
Comparaison Avec Des Composés Similaires
2-Octadecanoylcyclohexane-1,3-dione can be compared with other cyclohexanedione derivatives such as:
Sulcotrione: A herbicide that also inhibits HPPD.
Mesotrione: Another HPPD inhibitor used in agriculture.
Tembotrione: A triketone herbicide with similar inhibitory activity.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its long octadecanoyl side chain, which may impart different physical and chemical properties compared to other cyclohexanedione derivatives.
Propriétés
Numéro CAS |
79048-49-0 |
|---|---|
Formule moléculaire |
C24H42O3 |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
2-octadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h24H,2-20H2,1H3 |
Clé InChI |
UUCWKTJOZCEZOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



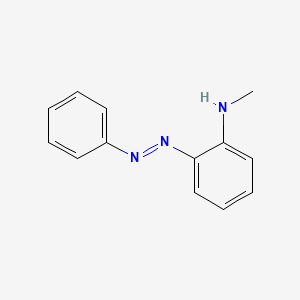



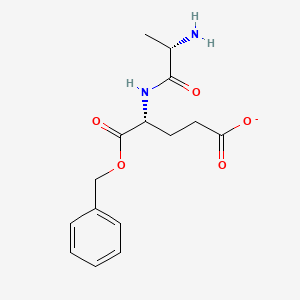
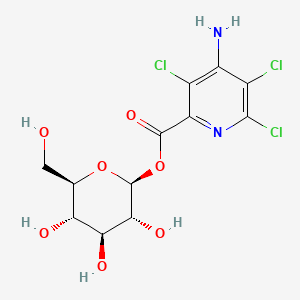
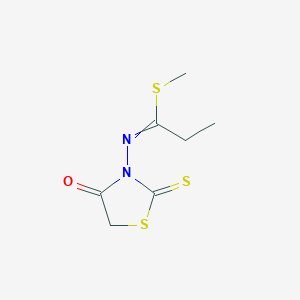


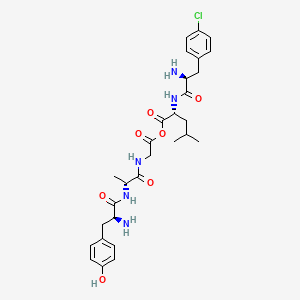
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
